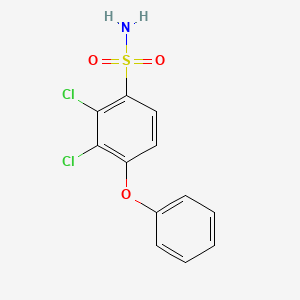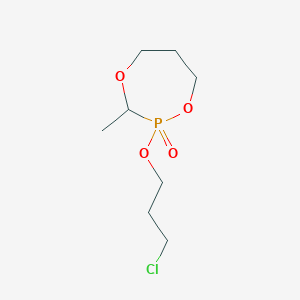
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloropropoxy group and a dioxaphosphepan ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of 3-chloropropanol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropoxy group can be substituted with other functional groups, such as alkoxy or aryloxy groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphine oxides or phosphates.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides or aryloxides, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new organophosphorus compounds with different functional groups.
Oxidation Reactions: Formation of phosphine oxides or phosphates.
Reduction Reactions: Formation of phosphines or phosphine derivatives.
科学的研究の応用
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme catalysis and disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
- 2-(3-Chloropropoxy)tetrahydro-2H-pyran
- 2-(Chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine Hydrochloride
- 2-(3-Chloropropoxy)-4-isopropyl-1-methylbenzene
Uniqueness
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphepan-2-one is unique due to its specific dioxaphosphepan ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications in various fields.
特性
CAS番号 |
87989-72-8 |
|---|---|
分子式 |
C8H16ClO4P |
分子量 |
242.64 g/mol |
IUPAC名 |
2-(3-chloropropoxy)-3-methyl-1,4,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C8H16ClO4P/c1-8-11-5-3-7-13-14(8,10)12-6-2-4-9/h8H,2-7H2,1H3 |
InChIキー |
OGDAJEOWSBDRBU-UHFFFAOYSA-N |
正規SMILES |
CC1OCCCOP1(=O)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


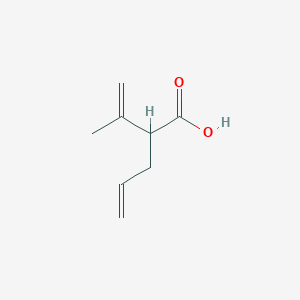

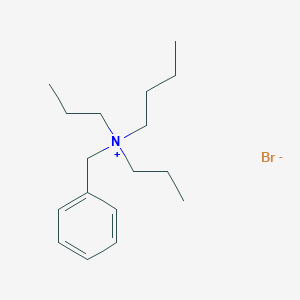
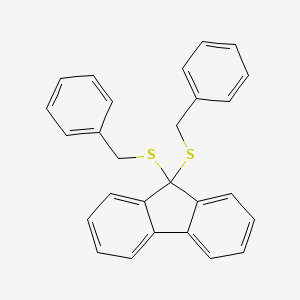
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
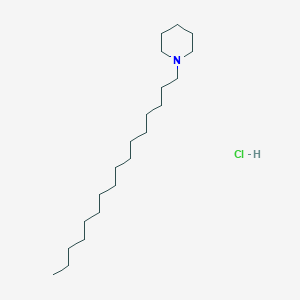
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
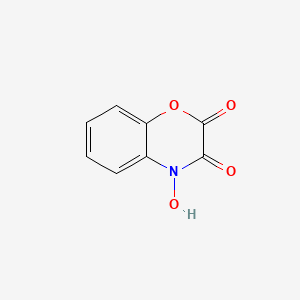
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)


![2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine](/img/structure/B14393435.png)

